ProcionBlueHB

Description

Contextualization within Reactive Dyes and Their Significance

Procion Blue HB is classified as a reactive dye, a group of colored organic compounds distinguished by their ability to form covalent bonds with the substrates they are applied to. musechem.comtekhelet.com This characteristic ensures high wash-fastness, a desirable trait in textile dyeing. tekhelet.com The Procion family of dyes, first introduced commercially in 1956 by Imperial Chemical Industries (ICI), represented a landmark achievement as the first successful fiber-reactive dyes. tekhelet.comtextiletoday.com.bd

The chemical structure of Procion Blue HB is central to its function. It features an anthraquinone (B42736) group, which acts as the chromophore responsible for its vibrant blue color, and a monochlorotriazine ring. ijirset.comspringernature.com This triazine group is the 'reactive' component, enabling the dye to form a stable, covalent linkage with hydroxyl or amino groups present in materials like cellulose (B213188), wool, and proteins. ijirset.commusechem.comtekhelet.com

While its initial application was in dyeing natural fibers, the unique chemical properties of Procion Blue HB led to its adoption in academic and laboratory settings. musechem.com Its significance in research is most pronounced in the field of biochemistry, particularly in dye-ligand affinity chromatography. biopharminternational.comresearchgate.net In this technique, the dye is immobilized on a solid support matrix, such as agarose (B213101), and used to selectively capture and purify proteins from complex mixtures. springernature.comresearchgate.net The dye's ability to bind reversibly to a wide range of proteins, especially those with binding sites for nucleotides like NAD+ and ATP, makes it a versatile and widely used pseudo-affinity ligand. biopharminternational.comspringernature.comwikipedia.org

Historical Trajectories and Milestones in Procion Blue HB Research

The story of Procion Blue HB is intertwined with the broader history of reactive dyes. Following the initial launch of dichlorotriazine Procion dyes in 1956, the less reactive monochlorotriazine derivatives, known as Procion H dyes, were introduced in 1957; this category includes Procion Blue HB. textiletoday.com.bdymlanhua.com

A pivotal shift in the application of Procion Blue HB occurred in the early 1970s with its emergence as a tool for protein purification. biopharminternational.com A notable early report in 1973 by Travis and Pannell described the use of a Procion Blue H-B dextran (B179266) conjugate to bind albumin, demonstrating its potential in affinity chromatography. google.com This opened a new avenue of research, establishing the dye as a valuable ligand for separating and studying proteins. biopharminternational.com

Subsequent research expanded its applications and refined its use. Key milestones have marked its journey as a research compound:

1986: Research demonstrated that immobilized Procion Blue-HB could effectively bind and remove hepatitis B virus particles from plasma protein solutions, highlighting its utility in bioprocessing and purification of biologicals. nih.gov

1987: Studies began to characterize Procion Blue HB (as Reactive Blue 2) as a purinergic antagonist, capable of selectively inhibiting responses mediated by P2Y-purinoceptors. glpbio.comtargetmol.com

1988: A significant development was the first synthesis of single isomer variants of C.I. Reactive Blue 2. biopharminternational.com This allowed for more precise investigations into the relationship between the dye's structure and its interaction with proteins. biopharminternational.com

1991: The compound was identified as a potent inhibitor of a thylakoid protein kinase, showcasing its role in enzyme kinetics research. glpbio.commedchemexpress.com

2001-2006: Further research into its role as a purinergic antagonist revealed it could induce calcium oscillations in cells and act as an antagonist at specific P2Y receptors, contributing to the understanding of cellular signaling pathways. glpbio.commedchemexpress.com

These milestones illustrate the evolution of Procion Blue HB from a textile colorant to a sophisticated tool in molecular and cellular research, used to probe complex biological systems.

Data Tables

Table 1: Chemical Identity of Procion Blue HB

| Property | Value | Source |

|---|---|---|

| Common Name | Procion Blue HB | biopharminternational.comgoogle.com |

| Synonyms | Reactive Blue 2, Cibacron Blue F3G-A, C.I. 61211 | ijirset.comhaz-map.comwikipedia.org |

| Molecular Formula | C₂₉H₂₀ClN₇O₁₁S₃ | wikipedia.orgmedchemexpress.com |

| Molecular Weight | 774.16 g/mol | wikipedia.orgmedchemexpress.com |

| CAS Number | 12236-82-7 | musechem.commedchemexpress.com |

Table 2: Key Research Findings for Procion Blue HB

| Year | Finding | Research Area | Source |

|---|---|---|---|

| 1973 | Used as a dextran conjugate to bind albumin. | Affinity Chromatography | google.com |

| 1986 | Shown to bind hepatitis B virus particles from plasma. | Bioprocessing | nih.gov |

| 1987 | Identified as a selective inhibitor of P2Y-purinoceptors. | Pharmacology | targetmol.com |

| 1991 | Found to be a potent, noncompetitive inhibitor of a thylakoid protein kinase. | Enzyme Inhibition | glpbio.commedchemexpress.com |

| 2001 | Demonstrated to induce calcium oscillations in HeLa cells. | Cell Biology | glpbio.commedchemexpress.com |

| 2006 | Characterized as an antagonist of the rat P2Y4 receptor. | Receptor Pharmacology | glpbio.commedchemexpress.com |

Properties

Molecular Formula |

C58H40Cl2N14O22S6 |

|---|---|

Molecular Weight |

1548.3 g/mol |

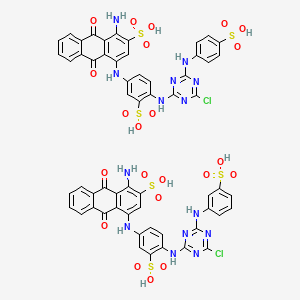

IUPAC Name |

1-amino-4-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid;1-amino-4-[4-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid |

InChI |

InChI=1S/2C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39;30-27-35-28(33-13-5-8-15(9-6-13)49(40,41)42)37-29(36-27)34-18-10-7-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-3-1-2-4-17(16)26(23)39/h2*1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) |

InChI Key |

GHGCAPAWSQUOBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N.C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Structure Elucidation

Advanced Synthetic Pathways for Procion Blue HB Production

The synthesis of Procion Blue HB is a multi-step process that begins with commercially available bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). chondrex.com The synthesis can be summarized in the following key steps:

Primary Condensation: The process starts with the Ullmann-type coupling of bromaminic acid and 2,5-diaminobenzenesulfonic acid. chondrex.com This reaction is catalyzed by a mixture of copper sulfate (B86663) pentahydrate and ferrous chloride. The reaction proceeds at a temperature of 90–95°C for 10–16 hours, yielding an intermediate product, 1-amino-4-((4-amino-3-sulfophenyl)amino)-anthraquinone-2-sulfonic acid, with a purity of over 95% as determined by HPLC. chondrex.com

Second Nucleophilic Addition: The intermediate from the first step then undergoes a nucleophilic addition to cyanuric chloride. chondrex.com

Final Substitution: The final step involves the substitution of orthanilic acid to produce the final Procion Blue HB molecule. chondrex.com

A variation of this synthesis involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 2,5-Diaminobenzenesulfonic acid, followed by condensation with 2,4,6-Trichloro-1,3,5-triazine and finally with 4-Aminobenzenesulfonic acid. chemicalbook.com

Table 1: Synthesis Reaction Conditions

| Step | Reactants | Catalyst | Temperature | Duration | Yield |

| Primary Condensation | Bromamine Acid, M Acid | Copper Sulfate Pentahydrate, Ferrous Chloride | 90–95°C | 10–16 hours | >95% |

Strategic Chemical Modifications and Derivative Synthesis for Tailored Functionality

The core structure of Procion Blue HB can be chemically modified to create derivatives with specific functionalities. The triazine ring is a key site for these modifications, allowing for the attachment of various functional groups.

One significant modification involves the immobilization of the dye onto a solid support, such as chitosan (B1678972) microspheres or agarose (B213101), to create affinity chromatography media. tdblabs.segbiosciences.comalfa-chemistry.com This is achieved by covalently linking the dye to the support matrix. gbiosciences.com For example, Procion Blue 2 has been immobilized on chitosan microspheres to create an adsorbent for metal ions like Cu(II) and Ni(II). alfa-chemistry.com

The synthesis of constitutional isomers of Procion Blue 2, specifically the meta- and para-isomers, has been undertaken to evaluate their selectivity as P2 receptor antagonists. alfa-chemistry.com These isomers are synthesized and tested alongside the ortho isomer, Cibacron Blue 3GA. alfa-chemistry.com

Furthermore, novel cationic and amphoteric triazine dyes have been synthesized and compared to anionic dyes like Procion Blue HB for their protein binding capabilities in chromatographic applications. nih.gov

Mechanistic Studies of Reaction Kinetics in Procion Blue HB Synthesis

The synthesis of Procion Blue HB involves several reaction types, including substitution, oxidation-reduction, and hydrolysis. The anthraquinone (B42736) core can undergo redox reactions, which can alter its color. The dye can also hydrolyze under acidic or basic conditions, which affects its stability and reactivity.

Kinetic studies have shown that reaction conditions such as time, dye concentration, and base concentration significantly impact the products when synthesizing derivatives like blue dextrans. researchgate.net For instance, in the synthesis of reactive brilliant blue dyes, the reaction temperature and pH are critical parameters that are monitored using techniques like HPLC to track the reaction's progress. google.com In one specific synthesis, the reaction temperature is maintained between 0 and 15°C, and the pH is kept between 3 and 6. google.com

The inhibition kinetics of Procion Blue HB have also been studied in biological systems. It acts as a potent noncompetitive inhibitor of a thylakoid protein kinase, with Ki values of 8 μM for the membrane-bound enzyme and 6 μM for the purified enzyme. clinisciences.comglpbio.com

Reactive Dyeing Chemistry and Fiber Dye Interactions

Mechanisms of Covalent Fixation of Procion Blue HB on Cellulosic Substrates

The hallmark of reactive dyes like Procion Blue HB is their ability to form a direct, covalent bond with the substrate, resulting in dyeings with exceptional wet fastness properties. nih.govtextilementor.com This permanent fixation is achieved through a chemical reaction between the dye's reactive group and the functional groups present on the cellulose (B213188) polymer.

Procion Blue HB is classified as a chlorotriazine reactive dye, meaning its reactive system is a triazine ring substituted with one or more chlorine atoms. textilementor.com The fixation onto cellulosic fibers, such as cotton, occurs via a heteroaromatic nucleophilic substitution mechanism. mdpi.com

The process is initiated under specific alkaline conditions (typically pH 9-12) and elevated temperatures. ajrconline.org The alkali, such as sodium carbonate, plays a crucial role by creating a nucleophilic center on the cellulose fiber. It abstracts a proton from the hydroxyl groups (-OH) of the anhydroglucopyranose units of cellulose, converting them into highly reactive cellulosate ions (Cell-O⁻). mdpi.com

These potent nucleophilic cellulosate ions then attack the electron-deficient carbon atom of the triazine ring to which a chlorine atom is attached. The chlorine atom, being a good leaving group, is displaced, and a strong, stable ether bond (Dye-O-Cellulose) is formed between the dye molecule and the fiber. tandfonline.comtandfonline.com This covalent linkage is the primary reason for the high durability and wash fastness of fabrics dyed with Procion Blue HB.

While the covalent fixation to cellulose is the desired reaction, a significant competing side reaction—hydrolysis—invariably occurs under the same alkaline conditions required for dyeing. ajrconline.org In this parallel reaction, the reactive chlorotriazine group of the Procion Blue HB molecule reacts with the hydroxyl ions (OH⁻) present in the aqueous dyebath instead of the cellulosate ions of the fiber.

This reaction results in the formation of a hydrolyzed, inactive form of the dye (Dye-OH), where the chlorine atom is replaced by a hydroxyl group. This hydrolyzed dye is no longer capable of forming a covalent bond with the cellulosic fiber. mdpi.com

pH and Temperature: Higher pH and temperature increase the rate of both fixation and hydrolysis. Optimizing these conditions is critical to maximize fixation while minimizing hydrolysis.

Dyeing Time: Prolonged exposure to alkaline conditions can lead to a greater proportion of hydrolyzed dye.

Substantivity: The initial non-covalent attraction of the dye to the fiber is essential. If the dye is not adsorbed onto the fiber surface, it is more likely to be hydrolyzed in the dyebath.

The hydrolyzed dye, while unreactive, still possesses substantivity for the fiber and can be physically adsorbed. However, since it is not covalently bound, it is easily removed during subsequent washing processes, leading to a significant loss of color and contributing to the colored effluent from dyeing mills. ajrconline.org

Nucleophilic Substitution Reaction Pathways

Investigation of Non-Covalent Interactions in Procion Blue HB Dyeing Systems

Before the covalent bond can form, the dye molecule must first approach and be adsorbed onto the fiber surface from the dyebath. This initial uptake, known as substantivity or affinity, is governed by a range of non-covalent interactions. nih.govajrconline.org

The adsorption of reactive dyes like Procion Blue HB onto cellulosic substrates is a critical prerequisite for the fixation reaction. nih.gov This phenomenon is often studied using adsorption isotherms, which describe how the dye distributes between the aqueous solution and the fiber surface at equilibrium. The Langmuir and Freundlich models are two of the most commonly applied isotherms.

Langmuir Isotherm: This model assumes that adsorption occurs at specific, homogeneous sites on the adsorbent surface, forming a monolayer. It is often a good fit for reactive dye systems, suggesting that the dye molecules form a single layer on the fiber surface before reaction. tcsedsystem.edusciencepub.net

Freundlich Isotherm: This model is empirical and describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. tandfonline.comresearchgate.net

Studies on the adsorption of Procion Blue dyes and similar reactive dyes on cellulosic materials have utilized these models to quantify the adsorption process. researchgate.net The parameters derived from these models provide insight into the maximum adsorption capacity and the affinity between the dye and the fiber.

| Isotherm Model | Parameter | Significance | Typical Value Range |

|---|---|---|---|

| Langmuir | qm (mg/g) | Maximum monolayer adsorption capacity | 40 - 120 |

| KL (L/mg) | Langmuir constant related to the energy of adsorption | 0.05 - 0.5 | |

| Freundlich | KF ((mg/g)(L/mg)1/n) | Freundlich constant related to adsorption capacity | 5 - 40 |

| n | Adsorption intensity / surface heterogeneity | 1 - 3 |

Note: Values are representative and can vary significantly based on specific dye, substrate, and experimental conditions like temperature, pH, and salt concentration. semanticscholar.orgbiointerfaceresearch.com

The initial attraction between the Procion Blue HB molecule and the cellulose fiber is driven by relatively weak, non-covalent forces. These interactions, while less permanent than the subsequent covalent bond, are essential for bringing the dye's reactive group into close proximity with the fiber's hydroxyl groups. ajrconline.orgresearchgate.net

Hydrogen Bonding: Cellulose is rich in hydroxyl groups, which can act as both hydrogen bond donors and acceptors. The dye molecule, with its numerous nitrogen and oxygen atoms (in the anthraquinone (B42736) and sulfonic acid groups), can readily participate in hydrogen bonding with the cellulose surface. kvmwai.edu.inncsu.edu

These non-covalent interactions are collectively responsible for the dye's substantivity, ensuring that a sufficient concentration of dye is present on the fiber surface and correctly oriented for the subsequent, irreversible covalent bonding reaction to proceed efficiently. nih.govresearchgate.net

Adsorptive Phenomena and Isotherm Modeling

Kinetic and Thermodynamic Analyses of Procion Blue HB Dye-Fiber Reactions

Kinetic and thermodynamic studies provide quantitative insights into the rate and feasibility of the dyeing process.

Diffusion of the dye from the bulk solution to the fiber surface.

Adsorption onto the fiber surface. nih.gov

Diffusion of the dye within the fiber structure.

The chemical reaction (fixation) of the dye with the fiber.

The rate of fixation itself is typically first-order with respect to the concentration of the adsorbed dye. nih.gov

| Kinetic Model | Parameter | Significance | Typical Value Range |

|---|---|---|---|

| Pseudo-Second-Order | k2 (g/mg·min) | Rate constant of pseudo-second-order adsorption | 0.001 - 0.1 |

| qe (mg/g) | Adsorption capacity at equilibrium | Matches experimental values closely |

Note: Values are representative and depend on factors such as initial dye concentration and temperature. sciencepub.nettlr-journal.com

Thermodynamic analysis determines the spontaneity and energetic nature of the adsorption process. Key parameters include Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). acs.orgiwaponline.com

Gibbs Free Energy (ΔG°): A negative value for ΔG° indicates that the adsorption process is spontaneous. Studies consistently show spontaneous adsorption for reactive dyes on cellulose. nih.govncsu.edu

Enthalpy (ΔH°): The sign of ΔH° indicates whether the process is exothermic (releases heat, negative ΔH°) or endothermic (absorbs heat, positive ΔH°). For reactive dyes, the process is often found to be endothermic, meaning that an increase in temperature favors adsorption. tlr-journal.comtlr-journal.com This is attributed to the energy required for the dye to shed its hydration shell and for the swelling of the fiber to allow dye penetration.

Entropy (ΔS°): A positive ΔS° indicates an increase in randomness at the solid-liquid interface during adsorption, which often contributes to the spontaneity of the process. tlr-journal.com This is typically observed as water molecules are desorbed from the fiber surface upon dye adsorption.

| Parameter | Symbol | Significance | Typical Observation |

|---|---|---|---|

| Gibbs Free Energy | ΔG° | Spontaneity of adsorption | Negative (Spontaneous) |

| Enthalpy | ΔH° | Heat of adsorption | Positive (Endothermic) |

| Entropy | ΔS° | Change in randomness | Positive (Increased randomness) |

Note: The specific values depend on the system and temperature. biointerfaceresearch.comtlr-journal.comacs.org

Advanced Applications in Chemical and Biochemical Separations

Procion Blue HB as a Ligand in Affinity Chromatography

Affinity chromatography is a powerful separation technique based on specific, reversible binding interactions between a target molecule and an immobilized ligand. Procion Blue HB has been widely adopted as a "pseudo-affinity" or "biomimetic" ligand due to its ability to mimic the structure of biological cofactors like NAD(P)+, thereby binding to a broad spectrum of proteins and enzymes. biopharminternational.comresearchgate.net

The foundation of dye-ligand affinity chromatography using Procion Blue HB lies in the selective and reversible binding between the dye and target proteins. springernature.com The dye, also known as Cibacron Blue F3GA or Reactive Blue 2, contains a chromophore attached to a triazine ring. biopharminternational.comwikipedia.org This structure is key to its function. The reactive monochlorotriazine group allows for straightforward and stable covalent immobilization onto various support matrices that possess hydroxyl groups, such as agarose (B213101) (Sepharose), dextran (B179266), polyacrylamide, and silica (B1680970). researchgate.netspringernature.comwikipedia.org This immobilization process typically forms a stable ether linkage, ensuring minimal leakage of the ligand from the support. wikipedia.org

The design of these affinity matrices involves several considerations. The choice of the matrix material can influence the binding capacity and accessibility of the dye to the target protein. nih.gov For instance, large-pore gel matrices have been shown to improve binding by reducing steric hindrance, which is particularly important for large analytes like viral particles. nih.gov The concentration of the immobilized dye is another critical parameter; lower dye incorporation can sometimes lead to greater selectivity and capacity for certain enzymes. nih.gov The initial proposed mechanism, that the dye's chromophore mimics the structure of naturally occurring heterocyclic nucleotides, has been a guiding principle in its application for purifying nucleotide-dependent enzymes. biopharminternational.com

The use of Procion Blue HB-based affinity chromatography has led to significant advances in the purification of a diverse array of proteins and enzymes. researchgate.net This technique has proven effective for both laboratory-scale purification and large-scale industrial processes due to the ligand's high capacity, stability, and low cost. researchgate.net

Methodological developments include the optimization of binding and elution conditions to enhance purity and yield. For example, the purification of human albumin from Cohn Fraction IV was successfully scaled up to a 40-liter bed volume, achieving a capacity of over 25 mg of albumin per ml of adsorbent. researchgate.net In another application, Procion Blue dextran-Sepharose conjugates were used to deplete serum albumin from human plasma, enabling the identification and purification of lower concentration proteins. biopharminternational.com The versatility of this system is further demonstrated by its ability to purify a wide range of biomolecules, from enzymes like dehydrogenases and kinases to viral particles. wikipedia.orgnih.gov For instance, Hepatitis B virus particles were effectively removed from plasma protein solutions using Procion Blue HB immobilized on chromatographic gels. nih.gov

Table 1: Examples of Proteins and Biomolecules Purified Using Procion Blue HB Affinity Chromatography

| Target Analyte | Source | Matrix Support | Purity/Yield | Reference |

| Albumin | Human Cohn Fraction IV | Sepharose CL-6B | >25 mg/mL capacity | researchgate.net |

| NAD Glycohydrolase | Bungarus fasciatus venom | Cibacron blue agarose | 1000-fold purification | nih.gov |

| Interferon | Human gingival fibroblast extract | Poly(2-hydroxyethyl methacrylate) | 97.6% purity | wikipedia.org |

| Dihydrofolate Reductase | Walker 256 carcinosarcoma | Agarose | >85% adsorption | nih.gov |

| Hepatitis B Surface Antigen | Human Plasma | Trisacryl gel | >99.5% retention | nih.gov |

| Lactate Dehydrogenase | Rabbit muscle | - (Precipitation) | Selective precipitation | researchgate.net |

While Procion Blue HB exhibits broad specificity for nucleotide-binding proteins, its interaction is not merely a generic electrostatic binding. wikipedia.org The selectivity of the interaction is influenced by the three-dimensional structure of the protein's binding site. Studies have shown that Procion Blue HB can act as a competitive or non-competitive inhibitor for different enzymes, indicating varied modes of binding.

For example, it was found to be a competitive inhibitor of NAD glycohydrolase with a very low inhibition constant (Ki) of 33 nM, suggesting a high affinity for the active site. nih.gov In contrast, it acts as a non-competitive inhibitor of a thylakoid protein kinase with a Ki of 6-8 μM. medchemexpress.comglpbio.com Difference spectroscopy studies with dihydrofolate reductase revealed that two moles of the dye bind to each mole of the enzyme; one binds specifically to the active site, while the second binds to a non-specific hydrophobic site. nih.gov This specific binding at the active site likely spans both the folate and NADP binding domains. nih.gov The versatility of these interactions allows for tailored purification strategies, where elution can be achieved by using general salts or, more specifically, by using a competing substrate or cofactor. nih.govresearchgate.net

Table 2: Inhibition Constants (Ki) and Types for Procion Blue HB with Various Enzymes

| Enzyme | Inhibition Type | Inhibition Constant (Ki) | Reference |

| NAD Glycohydrolase | Competitive | 33 nM | nih.gov |

| Thylakoid Protein Kinase (purified) | Non-competitive | 6 μM | medchemexpress.comglpbio.com |

| Thylakoid Protein Kinase (membrane-bound) | Non-competitive | 8 μM | medchemexpress.comglpbio.com |

Methodological Advances in the Purification of Enzymes and Proteins Using ProcionBlueHB-Based Systems

Innovative Applications of Procion Blue HB in Advanced Material Science

The reactive nature of Procion Blue HB has been exploited for its incorporation into various materials, imparting new functionalities for applications beyond traditional chromatography.

Procion Blue HB and similar reactive dyes can be covalently attached to a wide range of materials. In polymer science, these dyes have been grafted onto soluble polymers like dextran and polyethylene (B3416737) glycol to create affinity ligands for use in aqueous two-phase partitioning systems, a liquid-liquid extraction technique. researchgate.net

More recently, research has focused on the functionalization of inorganic materials. For instance, magnesium hydroxide-coated bentonite (B74815), an inorganic composite, has been used for the adsorption of Procion Blue HP (a related dye). researchgate.net A notable innovation is the development of Procion Brilliant Blue-doped silica nanorods. researchgate.netchrom-china.com In this work, the dye was covalently linked to a silane (B1218182) precursor and acted as a self-assembly template during the sol-gel synthesis of the nanorods. researchgate.netchrom-china.com These functionalized nanorods demonstrated high binding capacities for proteins like bovine serum albumin (BSA) and trypsin, showcasing their potential in proteomics research for protein enrichment and separation. researchgate.netchrom-china.com

Table 3: Functionalization of Materials with Procion Dyes

| Material | Dye Used | Method | Application | Reference |

| Silica Nanorods | Procion Brilliant Blue | Self-assembly sol-gel | Protein recognition and separation | researchgate.netchrom-china.com |

| Bentonite | Procion Blue HP | Coating with Mg(OH)2 | Dye adsorption | researchgate.net |

| Polyethylene Glycol | Triazine Dyes | Covalent binding | Aqueous two-phase partitioning | researchgate.net |

| Hemoglobin/Fe3O4 Composite | - | - | Adsorption of various dyes | google.com |

The specific binding properties of Procion Blue HB have been leveraged in the development of non-clinical biosensors. A key application is in the detection of fungal contamination. A patent describes a method for detecting the presence of fungi by using substrates labeled with reactive dyes, including the PROCION® line of dyes such as Procion Blue HB. google.com In this system, enzymes secreted by fungi act on the dye-labeled substrate, causing a detectable modification that signals the presence of the fungus. google.com This approach offers a potential pathway for creating biosensors to monitor for fungal growth on various surfaces. google.com The dye's ability to be covalently immobilized and its interaction with biological molecules make it a suitable component for the fabrication of such sensing devices.

Environmental Chemistry and Remediation Strategies

Degradation Pathways of Procion Blue HB in Aqueous Systems

The degradation of Procion Blue HB is pursued through two primary routes: advanced oxidation processes, such as photocatalysis, and biological degradation by microorganisms. Both approaches aim to decolorize the dye and, ultimately, mineralize it into simpler, non-toxic compounds like carbon dioxide and water. nih.gov

Photocatalytic oxidation is an advanced oxidation process that utilizes semiconductor catalysts and a light source, typically UV radiation, to generate highly reactive hydroxyl radicals (•OH). ijrpr.com These radicals are powerful oxidizing agents capable of breaking down the complex structure of dye molecules.

Titanium dioxide (TiO₂) and zinc oxide (ZnO) are widely studied semiconductor catalysts for the photocatalytic degradation of Procion Blue HB due to their high photocatalytic activity, chemical stability, and cost-effectiveness. nih.govresearchgate.net When irradiated with UV light, these catalysts generate electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals.

In a comparative study using a thin wetted film cylindrical flow photoreactor, both TiO₂ and ZnO were effective in degrading Procion Blue HB. cecri.res.innih.gov The study investigated various operational parameters, including pH, catalyst loading, and initial dye concentration, to determine the optimal conditions for degradation. cecri.res.innih.gov Adsorption of the dye onto the catalyst surface was identified as a crucial prerequisite for efficient decomposition. cecri.res.innih.gov

The effectiveness of these catalysts is often evaluated by measuring the percentage of color removal and the reduction in Chemical Oxygen Demand (COD), which indicates the amount of organic matter mineralized. nih.gov Research has shown that under optimal conditions, significant color removal and COD reduction can be achieved. cecri.res.innih.gov For instance, one study reported a color removal efficiency of 74% with TiO₂ and 69% with ZnO, alongside COD reduction efficiencies of 68% and 58%, respectively. cecri.res.innih.gov

Interactive Data Table: Comparison of TiO₂ and ZnO in Procion Blue HB Degradation

| Catalyst | Optimal Loading (mg/L) | Color Removal Efficiency (%) | COD Reduction Efficiency (%) |

|---|---|---|---|

| TiO₂ | 300 | 74 | 68 |

| ZnO | 400 | 69 | 58 |

Data sourced from a study on the photocatalytic degradation of Procion Blue H-B dye. cecri.res.innih.gov

To enhance the photocatalytic efficiency of catalysts like TiO₂, researchers have explored modifications such as doping with metals and altering their nanostructure. buffalo.edu Doping involves introducing foreign elements into the catalyst's crystal lattice, which can improve the separation of photogenerated electron-hole pairs and extend the catalyst's light absorption into the visible spectrum.

A study on silver-doped TiO₂ (Ag-TiO₂) demonstrated enhanced degradation of Procion Blue HB compared to undoped TiO₂. buffalo.edu The silver particles act as electron traps, which promotes the separation of electrons and holes, thereby increasing the generation of reactive oxygen species responsible for dye degradation. buffalo.edu This enhanced activity was observed under both UV and mercury lamp irradiation. buffalo.edu

The nanostructure of the catalyst also plays a significant role. For example, TiO₂ in the form of nanofibers offers a high surface area-to-volume ratio, which provides more active sites for the reaction to occur. researchgate.net Studies on other reactive dyes, such as Reactive Blue 19, have shown that TiO₂ nanofibers can lead to complete decolorization and a significant decrease in COD. researchgate.net The kinetics of this degradation often follow the Langmuir-Hinshelwood model, which describes reactions occurring at a solid-liquid interface. researchgate.net

Interactive Data Table: Research Findings on Modified Catalysts for Dye Degradation

| Catalyst Modification | Target Dye | Key Findings |

|---|---|---|

| **Silver-Doping (Ag-TiO₂) ** | Procion Blue HB | Enhanced photodegradation due to improved electron-hole separation. buffalo.edu |

| TiO₂ Nanofibers | Reactive Blue 19 | Complete decolorization and significant COD reduction; kinetics fit Langmuir-Hinshelwood model. researchgate.net |

This table summarizes findings from studies on modified photocatalysts.

Biodegradation offers an environmentally friendly and cost-effective alternative to chemical methods for treating dye-containing wastewater. nih.gov This process relies on the metabolic activities of microorganisms, such as bacteria and fungi, to break down complex organic molecules. nih.gov

Microorganisms can decolorize and mineralize azo dyes like Procion Blue HB through various enzymatic and non-enzymatic mechanisms. nih.gov The initial step often involves the reductive cleavage of the azo bonds (-N=N-) under anaerobic or anoxic conditions, which leads to the formation of generally colorless but potentially hazardous aromatic amines. mdpi.com Subsequent aerobic degradation of these amines is necessary for complete mineralization. researchgate.net

A wide range of microorganisms, including bacteria and white-rot fungi, have been identified for their ability to decolorize reactive dyes. nih.govmdpi.com For instance, bacteria such as Pseudomonas putida have been utilized in the initial biological treatment of textile wastewater containing Procion Blue HB before subsequent photocatalytic treatment. buffalo.edu Fungi, particularly white-rot fungi, produce powerful extracellular ligninolytic enzymes like laccases and peroxidases that can degrade a broad spectrum of dyes. nih.govmdpi.com

The process of biodegradation can involve both biosorption, where the dye adsorbs to the microbial biomass, and enzymatic degradation. nih.gov In some cases, dead microbial biomass has been shown to be as effective, or even more effective, at dye uptake than living biomass. nih.gov

To apply microbial degradation on an industrial scale, the process is typically carried out in bioreactors. The design and operation of these bioreactors are optimized to enhance the efficiency of dye removal. mdpi.com Continuous flow systems, such as packed-bed or column bioreactors, are often studied for practical applications. ncsu.edu

Immobilizing the microbial cells on a support material is a common strategy to improve bioreactor performance. scielo.brscielo.br Immobilization can protect the microorganisms from toxic substances in the wastewater, increase their concentration within the reactor, and simplify the separation of biomass from the treated effluent. scielo.br Materials like Luffa cylindrica (loofah sponge) have been used as a support for immobilizing fungi for the decolorization of reactive dyes. scielo.brscielo.br

Optimizing operational parameters such as nutrient composition (carbon and nitrogen sources), pH, and temperature is crucial for maximizing the metabolic activity of the microorganisms and, consequently, the rate of dye degradation. mdpi.comscielo.br For example, studies have shown that adjusting the concentrations of saccharose and urea (B33335) in the culture medium can significantly influence the decolorization efficiency of immobilized fungi. scielo.br

Microbial Decolorization and Mineralization Pathways

Chemical and Electrochemical Degradation Approaches for Procion Blue HB

The stable and complex structure of Procion Blue HB makes it resistant to conventional wastewater treatment methods. Consequently, research has focused on more robust chemical and electrochemical degradation techniques, primarily through Advanced Oxidation Processes (AOPs). These methods generate highly reactive hydroxyl radicals (•OH) that can break down the dye molecule.

One prominent approach is photocatalytic degradation . This process utilizes semiconductor catalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), which, upon irradiation with UV light, generate electron-hole pairs. cecri.res.incecri.res.in These pairs react with water and oxygen to produce hydroxyl radicals. Studies have shown that both TiO₂ and ZnO can effectively degrade Procion Blue HB. cecri.res.in For instance, in a thin wetted film cylindrical flow photoreactor, TiO₂ achieved a 74% color removal and 68% Chemical Oxygen Demand (COD) reduction, while ZnO achieved 69% color removal and 58% COD reduction under optimal conditions. cecri.res.innih.gov The efficiency of this process is influenced by factors such as pH, catalyst loading, and initial dye concentration. cecri.res.inresearchgate.net Doping the TiO₂ catalyst with silver (Ag) has been shown to enhance degradation by improving the separation of electron-hole pairs, leading to increased discoloration and COD removal. cecri.res.intandfonline.combuffalo.edu

Electrochemical oxidation is another effective method. It involves the generation of oxidants at an electrode surface, which then degrade the dye molecules. This can be used as a standalone process or integrated with other treatments. For example, coupling electrochemical oxidation with biochemical oxidation has resulted in significant COD reduction (over 90%) and complete color removal from effluents containing a similar dye, Procion Blue 2G. researchgate.net

The Fenton process , another AOP, involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. This method has been investigated for the degradation of various reactive dyes and shows potential for treating Procion Blue HB-containing wastewater. dntb.gov.ua

These chemical and electrochemical methods offer promising alternatives for the complete mineralization of Procion Blue HB, converting it into less harmful substances like carbon dioxide and water. cecri.res.in

Adsorptive Removal of Procion Blue HB from Aqueous Effluents

Adsorption is a widely studied and effective method for removing dyes like Procion Blue HB from water due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. ncsu.edudeswater.com

Development and Characterization of Novel Adsorbent Materials for Procion Blue HB

A variety of low-cost and novel adsorbents have been investigated for the removal of Procion Blue HB. These materials are often derived from agricultural waste, industrial byproducts, or natural sources, making them an economical and environmentally friendly alternative to commercial activated carbon.

Biosorbents: Inactive mycelial biomass of the fungus Panus fulvus has been successfully used as a biosorbent for Procion Blue HB. ncsu.eduresearchgate.net Characterization using techniques like Scanning Electron Microscopy (SEM) and Fourier-transform infrared spectroscopy (FT-IR) revealed a non-fibrous nature with the presence of amine groups, which are key sites for dye adsorption. researchgate.net

Agricultural Waste-Based Adsorbents: Carbon derived from Bokbunja (Korean black raspberry) seed waste has proven to be an effective adsorbent for a similar reactive dye, Reactive Blue 4. bioline.org.br Treatment of the carbon with n-hexane to remove residual oil enhanced its dye removal efficiency. Other materials like peat, apple pomace, and wheat straw have also been explored for dye adsorption. researchgate.net

Industrial Byproducts: Sludge from metal hydroxide (B78521) precipitation, such as Magnesium Hydroxide (Mg(OH)₂), has been investigated as a low-cost adsorbent for Procion Blue HB. researchgate.net

Composite Materials: Magnesium hydroxide coated bentonite (B74815) has been synthesized and characterized for the removal of Procion Blue HB, showing effective adsorption capabilities. researchgate.net

Photocatalysts as Adsorbents: While primarily used for degradation, materials like TiO₂ and ZnO also act as adsorbents, a prerequisite for the photocatalytic process. cecri.res.in Silver-doped TiO₂ has also been characterized and used in this dual role. cecri.res.intandfonline.combuffalo.edu

The effectiveness of these materials is often evaluated by examining their surface chemistry, porosity, and surface area through various analytical techniques.

Adsorption Isotherms and Kinetic Modeling of Procion Blue HB Sorption

To understand the mechanism and efficiency of the adsorption process, experimental data are analyzed using adsorption isotherms and kinetic models.

Adsorption Isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. cecri.res.in It has been found to be a good fit for the adsorption of Procion Blue HB onto various adsorbents, including the inactive mycelial biomass of Panus fulvus and photocatalysts like TiO₂ and ZnO. cecri.res.incecri.res.inresearchgate.net

Freundlich Isotherm: This empirical model is used for non-ideal adsorption on heterogeneous surfaces. cecri.res.inresearchgate.net It has also been successfully applied to describe the adsorption of Procion Blue HB. cecri.res.incecri.res.in

Other Isotherms: Three-parameter isotherms like the Khan, Redlich-Peterson, Sips, and Toth models have also been employed, often providing a good fit for the experimental data for Procion Blue HB sorption by Panus fulvus biomass. researchgate.netbibliotekanauki.pl

Kinetic Modeling is used to determine the rate of the adsorption process.

Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of available adsorption sites. It was found to be a better fit for the kinetic data of Procion Blue HB adsorption by Panus fulvus and carbon from Bokbunja seeds. researchgate.netbioline.org.br

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. researchgate.net It has been applied to model the adsorption of Procion Blue HB on various materials. researchgate.net

These models are crucial for designing and optimizing adsorption systems for the effective removal of Procion Blue HB from wastewater. bibliotekanauki.pl

Table 1: Adsorption Isotherm and Kinetic Models for Procion Blue HB Removal This table is interactive. Click on the headers to sort the data.

| Adsorbent | Best Fit Isotherm(s) | Best Fit Kinetic Model | Reference(s) |

|---|---|---|---|

| Inactive mycelial biomass of Panus fulvus | Langmuir, Khan, Redlich-Peterson, Sips, Toth | Pseudo-first-order | researchgate.net, ncsu.edu |

| Carbon from Bokbunja seed waste | Langmuir, Khan | Pseudo-first-order | , bioline.org.br |

| Titanium dioxide (TiO₂) | Langmuir, Freundlich | Pseudo-first-order | cecri.res.in, nih.gov |

| Zinc oxide (ZnO) | Langmuir, Freundlich | Pseudo-first-order | cecri.res.in, nih.gov |

| Silver-doped Titanium dioxide (Ag-TiO₂) | Langmuir, Freundlich | Not specified | cecri.res.in |

Desorption and Regeneration Studies of Procion Blue HB-Loaded Adsorbents

For an adsorption process to be economically viable, the regeneration and reuse of the adsorbent are of prime importance. Desorption studies help in understanding the nature of the adsorption mechanism and recovering both the dye and the adsorbent.

Several studies have investigated the desorption of Procion Blue HB and similar reactive dyes from loaded adsorbents using various eluents.

Alkaline Solutions: A strong alkali, such as 2 N Sodium Hydroxide (NaOH), has shown high desorption efficiency, with one study reporting 94.8% desorption of a similar reactive dye from Bokbunja seed-derived carbon. The fact that maximum desorption occurs at an alkaline pH suggests a chemisorption mechanism for the initial uptake of Procion Blue HB. researchgate.net

Organic Solvents: Acetone (B3395972) and ethanol (B145695) have also been proven to be effective desorption agents. For instance, 70% (v/v) acetone was able to achieve complete desorption of Procion Blue HB from the biomass of Panus fulvus. researchgate.net Similarly, 70% acetone and 70% ethanol showed 78.34% and 56.38% desorption, respectively, for a reactive dye from a carbon-based adsorbent.

Water: Desorption using water alone is generally very low, indicating a strong interaction between the dye and the adsorbent.

Integrated Remediation Systems and Process Optimization for Procion Blue HB Effluents

To achieve complete and cost-effective treatment of textile wastewater containing Procion Blue HB, integrated remediation systems that combine different treatment technologies are often necessary. cecri.res.in The complexity and variability of textile effluents mean that a single process is often insufficient to meet stringent discharge standards. ncsu.edu

One promising integrated approach is the combination of biological treatment and photocatalysis . For example, textile wash water containing Procion Blue HB was first treated with the bacterium Pseudomonas putida for biodegradation, followed by photocatalytic degradation using silver-doped TiO₂. cecri.res.intandfonline.combuffalo.edu This sequential process resulted in significant color and COD removal. cecri.res.in Another integrated system couples biochemical oxidation with electrochemical oxidation , which has demonstrated high efficiency in reducing COD and completely removing color from effluents containing similar reactive dyes. researchgate.net

Process optimization is crucial for maximizing the efficiency and minimizing the cost of any treatment system. This involves systematically studying the effects of various operational parameters. For Procion Blue HB remediation, key parameters to optimize include:

pH: The pH of the solution significantly affects both the surface charge of the adsorbent and the ionization of the dye molecule, thereby influencing adsorption and degradation efficiency. cecri.res.in For instance, maximum adsorption of Procion Blue HB by Panus fulvus and other adsorbents is often favored at an acidic pH of around 2. researchgate.netbioline.org.brresearchgate.net

Contact Time/Irradiation Time: The duration of contact between the dye solution and the adsorbent or the exposure time to UV light in photocatalysis determines the extent of removal. researchgate.netbioline.org.br

Temperature: Temperature can influence the adsorption capacity, with some studies indicating that the process is endothermic. researchgate.net

Adsorbent/Catalyst Dose: The amount of adsorbent or catalyst used is a critical factor in determining the number of available active sites for dye removal. cecri.res.inyildiz.edu.tr

Methodologies like Response Surface Methodology (RSM) can be employed for the statistical modeling and optimization of these process variables to determine the ideal operating conditions for maximum dye removal. researchgate.netyildiz.edu.tr The ultimate goal of integrated systems and process optimization is to develop a robust, efficient, and economical treatment train for textile effluents containing Procion Blue HB. cecri.res.in

Analytical Methodologies and Spectroscopic Characterization

Chromatographic Techniques for the Analysis of Procion Blue HB and its Byproducts

Chromatographic methods are indispensable for the separation and quantification of Procion Blue HB and its degradation byproducts. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. For instance, in studies involving the electro-oxidation and biodegradation of textile dye effluent containing Procion Blue 2G (a synonym for Procion Blue HB), HPLC analysis is employed to monitor the degradation process. cecri.res.in Samples are typically prepared by centrifugation and filtration, followed by extraction with a solvent like ethyl acetate. The extract is then dried, redissolved in methanol, and injected into an HPLC system equipped with a C18 column. cecri.res.in This allows for the separation and quantification of the parent dye and its transformation products.

Dye-ligand affinity chromatography is another powerful technique that utilizes the specific binding properties of dyes like Procion Blue HB. researchgate.netunivr.it In this method, the dye is immobilized onto a solid support, such as agarose (B213101) or silica (B1680970) gel. researchgate.netbibliotekanauki.plnih.gov This dye-ligand matrix can then be used to selectively bind and purify proteins and other biomolecules from complex mixtures. researchgate.netresearchgate.net For example, Procion Blue HB immobilized on a support has been used in the purification of coagulation factor VIII. researchgate.net The composition and purity of commercial Procion Blue preparations, which can contain several chromophoric species, have been evaluated using thin-layer chromatography (TLC) and paired-ion reversed-phase HPLC. researchgate.net

Advanced Spectroscopic Probes for Procion Blue HB Interaction Mechanisms and Degradation

Spectroscopic techniques provide detailed insights into the molecular interactions and structural changes involving Procion Blue HB.

UV-Visible and Fluorescence Spectroscopy for Procion Blue HB Binding Studies

UV-Visible spectroscopy is a fundamental technique for studying Procion Blue HB. The dye exhibits a characteristic maximum absorbance (λmax) in the visible region, which is often used to determine its concentration in solution. cecri.res.in For instance, in photocatalytic degradation studies, the decrease in the absorbance at its λmax is monitored over time to determine the degradation rate. cecri.res.inbuffalo.edu Difference spectroscopy, a variation of UV-Vis, has been used to study the formation of complexes between Procion Blue HB (also known as Cibacron Blue 3GA) and proteins like annexin (B1180172) VI by observing changes in the dye's visible spectrum upon binding. bibliotekanauki.pl

Fluorescence spectroscopy offers a sensitive means to probe the binding of Procion Blue HB to various molecules. medchemexpress.comnih.govnih.gov The intrinsic fluorescence of molecules like proteins can be quenched or enhanced upon interaction with the dye, providing information about binding affinity and conformational changes. nih.gov For example, fluorescence spectroscopic studies have been used to investigate the interactions between porcine liver annexin VI and nucleotides, where Procion Blue HB acts as a functional nucleotide analog. bibliotekanauki.pl

Infrared and Raman Spectroscopy for Investigating Structural Changes in Procion Blue HB Systems

Infrared (IR) and Raman spectroscopy are powerful tools for elucidating the structural features of Procion Blue HB and the materials it interacts with. Fourier Transform Infrared (FTIR) spectroscopy is frequently used to identify the functional groups present in adsorbents before and after dye uptake. researchgate.netgoogle.com For example, FTIR studies on inactive mycelial biomass of Panus fulvus used for Procion Blue HB biosorption revealed the involvement of amine groups in the binding process. researchgate.net Similarly, in the preparation of Procion Brilliant Blue-doped silica nanorods, FTIR is used to confirm the successful incorporation of the dye into the silica matrix. nih.govresearchgate.net The technique can also be used to characterize the pellets of treated and untreated dye samples by grinding them with potassium bromide (KBr). cecri.res.in

Raman spectroscopy provides complementary vibrational information. It has been employed to study the structural changes in materials used for dye degradation, such as confirming the anatase structure of titanium dioxide in catalysts. deswater.com Resonance Raman spectroscopy has been utilized to probe the tertiary and quaternary structure of hemoglobin hybrids, demonstrating its utility in complex biological systems where dyes like Procion Blue HB might be used as probes. nih.gov

X-ray Diffraction and Electron Microscopy for Material Characterization in Procion Blue HB Remediation

X-ray Diffraction (XRD) and electron microscopy are crucial for characterizing the morphology and crystalline structure of materials used in the remediation of Procion Blue HB from wastewater. XRD analysis is used to determine the crystalline or amorphous nature of adsorbents and catalysts. For instance, in the development of silver-doped TiO2 photocatalysts for Procion Blue HB degradation, XRD is used to characterize the catalyst's crystal structure. cecri.res.inbuffalo.edutandfonline.com Similarly, XRD patterns of adsorbents like those derived from Bokbunja seed wastes can reveal their amorphous nature.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of materials. SEM has been used to visualize the non-fibrous nature of Panus fulvus biomass used for Procion Blue HB biosorption and to examine the surface of adsorbents like magnesium hydroxide (B78521) coated bentonite (B74815). researchgate.netresearchgate.net It is also used to characterize the morphology of photocatalysts and nanorods. cecri.res.inbuffalo.edunih.govresearchgate.nettandfonline.com Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the size and shape of nanoparticles, such as those in TiO2 catalysts used for dye degradation. deswater.com

Quantitative Analysis of Procion Blue HB and Its Transformation Products in Complex Matrices

Table of Analytical Techniques and Their Applications for Procion Blue HB

| Analytical Technique | Application | Key Findings/Information Obtained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of Procion Blue HB and its byproducts in effluent samples. cecri.res.in | Monitors degradation progress; identifies transformation products. cecri.res.in |

| Dye-Ligand Affinity Chromatography | Purification of proteins and biomolecules. researchgate.netresearchgate.net | Utilizes the specific binding of Procion Blue HB to target molecules. researchgate.net |

| UV-Visible Spectroscopy | Quantification of Procion Blue HB concentration; binding studies. bibliotekanauki.plcecri.res.in | Determines degradation rates; characterizes dye-protein complex formation. bibliotekanauki.plcecri.res.in |

| Fluorescence Spectroscopy | Probing binding interactions with proteins and other molecules. bibliotekanauki.plmedchemexpress.com | Provides insights into binding affinity and conformational changes. bibliotekanauki.pl |

| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of functional groups involved in binding; characterization of materials. researchgate.net | Confirms the role of specific functional groups (e.g., amine groups) in adsorption and the incorporation of the dye into materials. researchgate.net |

| Raman Spectroscopy | Structural characterization of catalysts and biomolecules. deswater.comnih.gov | Confirms the crystalline structure of catalysts; probes structural changes in complex systems. deswater.comnih.gov |

| X-ray Diffraction (XRD) | Characterization of the crystalline structure of adsorbents and catalysts. cecri.res.in | Determines if materials are crystalline or amorphous. cecri.res.in |

| Scanning Electron Microscopy (SEM) | Imaging the surface morphology of materials. researchgate.netresearchgate.net | Visualizes the surface texture and structure of adsorbents and catalysts. researchgate.netresearchgate.net |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of nanoparticle size and shape. deswater.com | Provides detailed morphological information of nanomaterials used in remediation. deswater.com |

Table of Compound Names

| Compound Name |

|---|

| Procion Blue HB |

| Procion Blue 2G |

| Cibacron Blue 3GA |

| Reactive Blue 2 |

| Ethyl acetate |

| Methanol |

| Potassium bromide |

| Silver-doped TiO2 |

| Annexin VI |

| Coagulation factor VIII |

| Panus fulvus |

| Magnesium hydroxide |

| Bentonie |

Theoretical and Computational Investigations

Molecular Modeling and Simulation of ProcionBlueHB Interactions

Molecular modeling and simulation are indispensable techniques for visualizing and understanding the interactions between Procion Blue HB and various analytes, particularly biological macromolecules like proteins. These methods provide a detailed view of the binding mechanisms that are fundamental to the dye's applications in affinity chromatography and as a biochemical tool.

Docking and Molecular Dynamics Simulations for Ligand-Analyte Binding

Molecular docking and molecular dynamics (MD) simulations are employed to predict how Procion Blue HB (the ligand) binds to a target analyte, such as an enzyme. Docking predicts the preferred orientation and conformation of the dye within a protein's binding site, while MD simulations provide insights into the dynamic stability and conformational changes of the dye-protein complex over time. mdpi.commedchemexpress.comresearchgate.net

The earliest docking methods treated both the ligand and the receptor as rigid bodies, akin to a "lock-and-key" model. However, the "induced-fit" theory, which posits that the protein's active site can change shape upon ligand binding, is now widely accepted and incorporated into modern flexible docking algorithms. mdpi.com These computational techniques are crucial for designing new biomimetic dyes with enhanced affinity and specificity for target proteins. researchgate.net

Studies have successfully modeled the interaction of Procion Blue H-B and its close analogue, Cibacron Blue F3GA, with various proteins. researchgate.net For instance, molecular modeling has been used to position the anthraquinone (B42736) portion of the dye into the binding site of bovine heart mitochondrial malate (B86768) dehydrogenase. researchgate.net MD simulations have further elucidated these interactions, showing how factors like pH and salt concentration influence the binding affinity. researchgate.net It has been noted that different parts of the dye molecule play distinct roles; for example, the triazine group can be crucial for forming hydrogen bonds with the protein. researchgate.net

| Technique | Analyte/System Studied | Key Findings | Reference |

|---|---|---|---|

| Molecular Modeling | Bovine Heart Mitochondrial Malate Dehydrogenase | Demonstrated positioning of the dye's anthraquinone moiety in the enzyme's binding pocket. Showed that hydrophobic groups provide a driving force for positioning. | researchgate.net |

| Molecular Dynamics (MD) Simulation | Human Serum Albumin (HSA), Bovine Hemoglobin (bHb) | Investigated the influence of pH and salt concentration on protein-dye binding. The triazine part of the dye was found to be important for hydrogen bonding. | researchgate.net |

| Affinity Chromatography | Hepatitis Virus Particles | Procion Blue-HB immobilized on a support can be used to bind and separate viral particles. | univr.it |

| Molecular Docking | General Protein-Ligand Systems | A powerful approach for structure-based drug discovery and for predicting binding conformations and affinities between a ligand like Procion Blue HB and a protein receptor. | mdpi.com |

Density Functional Theory (DFT) Studies on this compound Reactivity and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgresearchgate.net For a molecule like Procion Blue HB, DFT can be used to calculate a wide range of properties that govern its reactivity and spectroscopic characteristics. nih.govresearchgate.net This includes determining molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's excitability and color. DFT calculations allow for the mapping of the electrostatic potential (ESP) surface, which helps in predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov Furthermore, DFT-based reactivity descriptors, such as Fukui functions, can pinpoint the specific atoms within the dye molecule that are most likely to participate in a chemical reaction. nih.govscience.gov While specific DFT studies exclusively on Procion Blue HB are not widely published, the methodology has been extensively applied to other dyes, including other blue dyes and related compounds, to understand their structure, stability, and reactivity. nih.govresearchgate.netscience.gov Such theoretical studies provide a fundamental understanding that complements experimental findings. researchgate.netresearchgate.net

Kinetic Modeling of Complex Reaction Systems Involving this compound

Kinetic modeling is essential for understanding the rate and mechanism of chemical processes involving Procion Blue HB, such as its adsorption onto various materials or its degradation. cecri.res.inhibiscuspublisher.com The most commonly applied models in this context are the pseudo-first-order and pseudo-second-order kinetic models, which describe how the rate of the process relates to the concentration of the dye. researchgate.net

The pseudo-first-order model, originally proposed by Lagergren, assumes that the rate of uptake is proportional to the number of available binding sites on the adsorbent. In contrast, the pseudo-second-order model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. hibiscuspublisher.com

Research has shown that the suitability of a kinetic model for Procion Blue HB depends heavily on the specific system under investigation. For example:

These findings highlight that the reaction mechanism can shift based on the adsorbent material and the process conditions (e.g., adsorption vs. degradation).

| Process | System/Adsorbent | Best-Fit Kinetic Model | Key Findings/Parameters | Reference |

|---|---|---|---|---|

| Biosorption | Inactive mycelial biomass of Panus fulvus | Pseudo-first-order | The model provided a better fit than the pseudo-second-order model for the biosorption process. | researchgate.net |

| Adsorption | Carbon from Bokbunja seed wastes | Pseudo-first-order | The theoretical equilibrium adsorption capacity (qe) from the model was in close agreement with experimental data. | |

| Adsorption | Mg(OH)₂ | Pseudo-second-order | Kinetic studies revealed the adsorption process followed a pseudo-second-order model, with rate constants evaluated. | researchgate.net |

| Degradation | Ozonation | Pseudo-first-order | The degradation of the dye by ozone followed pseudo-first-order kinetics with a rate constant (k) of 2.48×10⁻² /min. | ut.ac.ir |

| Photocatalytic Degradation | TiO₂ and ZnO surfaces | Pseudo-first-order and Second-order models tested | Kinetic data for both color and COD removal were analyzed using both models to understand the degradation mechanism. | cecri.res.in |

Predictive Modeling of this compound Environmental Fate and Transformation Pathways

Predictive modeling aims to forecast the long-term behavior and impact of chemicals like Procion Blue HB in the environment. Reactive dyes are a concern because they are designed to be stable and can be resistant to biodegradation under typical aerobic conditions found in conventional wastewater treatment plants. cecri.res.inncsu.edu This persistence can lead to colored effluents and potential negative impacts on aquatic ecosystems. ncsu.edunih.gov

One approach to predictive modeling is the use of scoring systems, which assess environmental impact based on parameters like the amount discharged, biodegradability, potential for bioaccumulation, and toxicity. In the absence of specific data for a parameter, a worst-case score is often assigned to ensure a precautionary approach. ntu.ac.uk

Another facet of predictive modeling is the investigation of specific transformation pathways. For Procion Blue HB, a significant amount of research has focused on its degradation through advanced oxidation processes (AOPs), such as photocatalysis. cecri.res.inijrpr.comresearchgate.net These studies model the transformation of the dye by identifying the intermediate products and proposing reaction pathways. futminna.edu.ng For example, photocatalysis using semiconductors like TiO₂ or ZnO under UV irradiation generates highly reactive hydroxyl radicals that can break down the complex structure of the dye. cecri.res.inijrpr.com Studies have investigated how factors like pH, catalyst loading, and initial dye concentration affect the degradation efficiency and pathway. cecri.res.inresearchgate.net Additionally, microbial degradation, where microorganisms like the fungal strain Phanerochaete chrysosporium are used to break down the dye, represents another important transformation pathway that is actively studied. cecri.res.in

Q & A

Q. What are the key physicochemical properties of Procion Blue HB that influence its application in biochemical assays?

Procion Blue HB (Reactive Blue 4, CAS 12236-82-7) is a triazine-based anthraquinone dye with high affinity for biomolecules, particularly proteins. Key properties include:

- Solubility : Highly soluble in aqueous solutions (≥10 mg/mL at 25°C), but sensitive to pH variations .

- Absorbance spectrum : Peak absorption at 620–630 nm, critical for spectrophotometric quantification .

- Reactivity : Covalently binds to nucleophilic residues (e.g., lysine, arginine) under alkaline conditions, enabling protein labeling . Methodological note: Pre-experiment calibration of absorbance at varying pH (6–9) is recommended to ensure reproducibility .

Q. How should researchers design experiments to optimize Procion Blue HB’s binding efficiency in affinity chromatography?

- Control variables : pH (8–9), ionic strength (≤0.1 M NaCl), and temperature (4°C to minimize non-specific binding) .

- Competitive elution : Use imidazole (50–100 mM) or arginine analogs to disrupt dye-protein interactions .

- Validation: Include a negative control (e.g., bovine serum albumin) to assess non-specific binding .

Q. What safety protocols are critical when handling Procion Blue HB in laboratory settings?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste disposal : Segregate organic dye waste and consult institutional Environmental Health & Safety (EHS) guidelines for hazardous chemical disposal .

- Contingency: Immediate rinsing with copious water for spills, followed by neutralization with 1% acetic acid .

Q. Which detection methods are most reliable for quantifying Procion Blue HB in complex matrices?

- UV-Vis spectrophotometry : Direct quantification at 620 nm (linear range: 0.1–10 µg/mL) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase, detection at 630 nm .

- Limitation: Fluorescence interference may occur in protein-rich samples; use size-exclusion chromatography for pre-purification .

Advanced Research Questions

Q. How should researchers address contradictory spectral data when using Procion Blue HB in fluorescence-based assays?

Contradictions often arise from:

- Environmental factors : pH shifts altering dye aggregation states (monomer vs. dimer) .

- Contaminants : Trace metals (e.g., Cu²⁺) quenching fluorescence; pre-treat samples with EDTA .

- Resolution: Perform time-resolved fluorescence spectroscopy to differentiate between static and dynamic quenching mechanisms .

Q. What experimental frameworks can assess Procion Blue HB’s stability under varying redox conditions?

- Redox titration : Expose dye solutions to incremental H₂O₂ (0–10 mM) and monitor absorbance decay at 630 nm .

- Kinetic analysis : Calculate degradation rate constants (k) using pseudo-first-order models .

- Implication: Instability in oxidizing environments necessitates inert atmospheres (N₂) for long-term storage .

Q. How can researchers validate Procion Blue HB’s specificity for target biomolecules in competitive binding assays?

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish specific vs. non-specific interactions .

- Site-directed mutagenesis : Modify nucleophilic residues in the target protein to confirm binding sites .

- Pitfall: Avoid overloading dye concentrations (>50 µM), which promote non-specific hydrophobic interactions .

Q. What statistical approaches are recommended for analyzing dose-response data in Procion Blue HB toxicity studies?

- Dose-response modeling : Fit data to a four-parameter logistic curve (IC₃₀ calculation) using software like GraphPad Prism .

- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates (α=0.05) .

- Reporting: Include 95% confidence intervals and effect size metrics (e.g., Cohen’s d) for robustness .

Q. How can Procion Blue HB be modified to enhance its applicability in live-cell imaging studies?

- Derivatization : Introduce polyethylene glycol (PEG) chains to improve cell permeability .

- Conjugation : Link to fluorophores (e.g., FITC) via NHS-ester chemistry for dual-mode detection .

- Validation: Conduct cytotoxicity assays (MTT/PI staining) to ensure modified dyes retain biocompatibility .

Methodological Guidance for Research Design

- Hypothesis formulation : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure questions, e.g., “Does Procion Blue HB (Intervention) improve protein recovery (Outcome) compared to Coomassie Brilliant Blue (Comparison) in affinity chromatography (Population)?” .

- Ethical compliance : Submit protocols to Institutional Review Boards (IRBs) for studies involving human-derived biomaterials .

- Data transparency : Publish raw spectrophotometric datasets in repositories like Figshare, annotated with experimental conditions (pH, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.